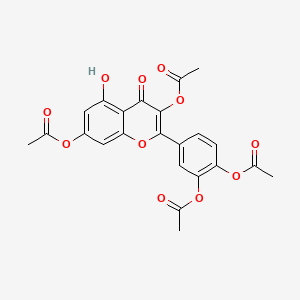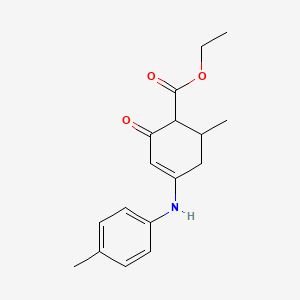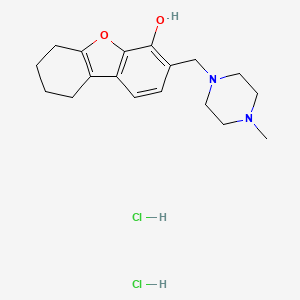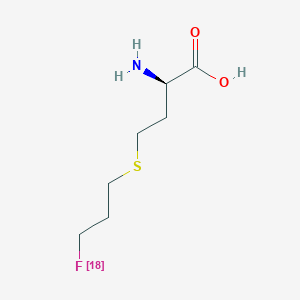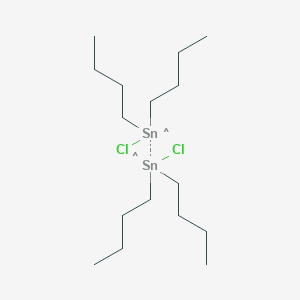
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane is an organotin compound with the molecular formula C16H36Cl2Sn2 This compound is characterized by the presence of two tin atoms, each bonded to two butyl groups and one chlorine atom It is a member of the distannane family, which are compounds containing a tin-tin bond
Métodos De Preparación
The synthesis of 1,1,2,2-Tetrabutyl-1,2-dichlorodistannane typically involves the reaction of tetrabutyltin with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichlorodistannane compound. The general reaction can be represented as follows:
Sn(C4H9)4+Cl2→Sn(C4H9)2Cl2+C4H9Cl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity.
Análisis De Reacciones Químicas
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert the dichlorodistannane to tetrabutyltin. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of tin-based catalysts and stabilizers for plastics and other materials.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-dichlorodistannane involves its interaction with molecular targets such as enzymes and cellular components. The tin atoms in the compound can form bonds with sulfur and oxygen atoms in biological molecules, affecting their function. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and enzymes.
Comparación Con Compuestos Similares
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane can be compared with other organotin compounds, such as:
Tetrabutyltin: Unlike this compound, tetrabutyltin does not contain chlorine atoms and has different reactivity and applications.
Dibutyltin dichloride: This compound has two butyl groups and two chlorine atoms bonded to a single tin atom, making it structurally different and leading to distinct chemical properties.
Tributyltin chloride: With three butyl groups and one chlorine atom, this compound is used as a biocide and has different biological activity compared to this compound.
The uniqueness of this compound lies in its specific tin-tin bond and the presence of both butyl and chlorine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54460-70-7 |
|---|---|
Fórmula molecular |
C16H36Cl2Sn2 |
Peso molecular |
536.8 g/mol |
InChI |
InChI=1S/4C4H9.2ClH.2Sn/c4*1-3-4-2;;;;/h4*1,3-4H2,2H3;2*1H;;/q;;;;;;2*+1/p-2 |
Clave InChI |
HBTILTFZSUODGO-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)Cl.CCCC[Sn](CCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



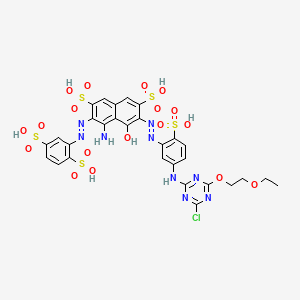
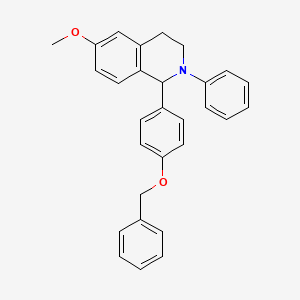
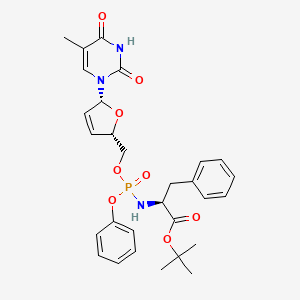
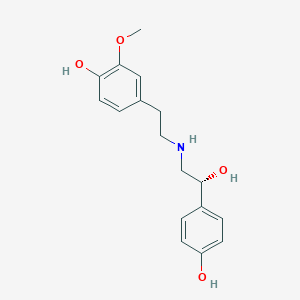
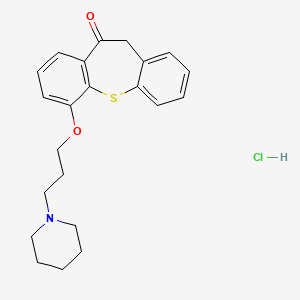
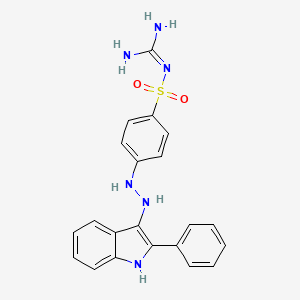
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
